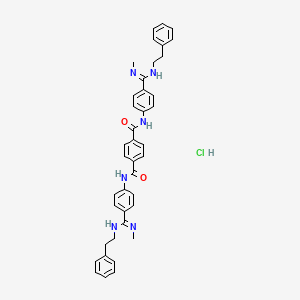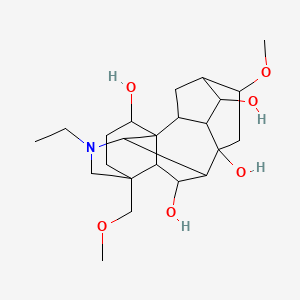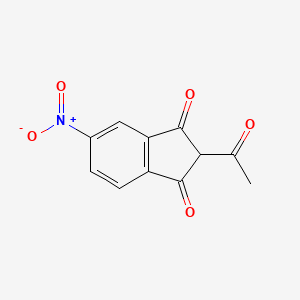![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
準備方法
The synthesis of Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- involves several steps. One common method is the intramolecular cyclization of azomethine ylides, which can be generated in situ from the reaction of an aldehyde with an amine . This reaction typically requires a catalyst and specific reaction conditions, such as the presence of a base and a suitable solvent. Industrial production methods may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability .
化学反応の分析
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups are introduced into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MDM2-p53 interaction, which is crucial for the development of anti-cancer therapies . Additionally, it has applications in the pharmaceutical industry for the development of drugs targeting various diseases .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition allows p53 to exert its anti-cancer effects by promoting cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the activation of p53 target genes that regulate cell growth and apoptosis.
類似化合物との比較
Compared to other similar compounds, Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- stands out due to its unique spiro structure and its potent inhibitory activity against the MDM2-p53 interaction. Similar compounds include other spiro-oxindole derivatives, which also exhibit biological activity but may differ in their potency and selectivity . The structural differences among these compounds can significantly impact their pharmacokinetic properties and therapeutic potential.
特性
分子式 |
C19H14ClF2N3O |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
InChIキー |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
異性体SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
正規SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


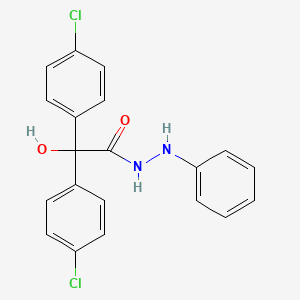
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
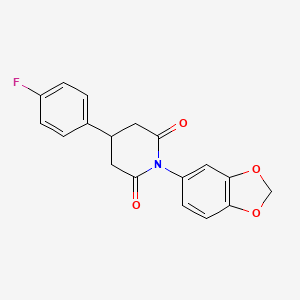

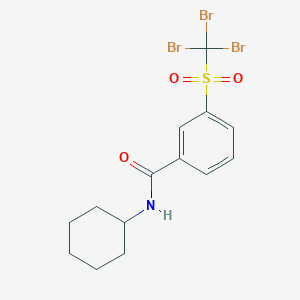

![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
